molecular formula C20H22N4O3S B2642661 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886922-19-6

2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2642661
CAS-Nummer: 886922-19-6
Molekulargewicht: 398.48
InChI-Schlüssel: QNJSHLZGDALJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with piperazine derivatives, followed by the introduction of a methylsulfonyl group. The synthetic route is crucial as it influences the biological properties of the resulting compound.

Synthetic Pathway Overview

  • Starting Materials : Benzimidazole derivatives and piperazine derivatives.
  • Reagents : Methylsulfonyl chloride and appropriate solvents.
  • Reaction Conditions : Mild temperatures to avoid degradation of sensitive functional groups.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For example, studies on similar compounds have shown moderate to potent activity against various cancer cell lines, including leukemia and solid tumors.

CompoundCell LineIC50 (µM)
NSC 649900Leukemia10
VM30309Solid Tumors5

The compound is hypothesized to act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for antimicrobial properties. For instance, studies have shown that compounds with similar structures display activity against a range of bacteria and fungi.

MicroorganismActivity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
C. albicans12 mm

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzimidazoles, it may disrupt microtubule formation, leading to cell cycle arrest.
  • Apoptosis Induction : The compound could activate apoptotic pathways in cancer cells, promoting programmed cell death.
  • Enzyme Inhibition : Potential inhibition of specific enzymes such as β-glucuronidase has been reported in related studies, which may contribute to its anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in preclinical settings:

  • Study on Antineoplastic Activity :
    • Objective : Evaluate the anticancer effects on leukemia cell lines.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against various pathogens.
    • Results : The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-cancer properties. They are known to inhibit specific kinases involved in cancer progression, modulating signaling pathways that can lead to tumor growth inhibition or apoptosis induction . For instance, studies have shown that certain derivatives can activate Sirtuin 6 (Sirt6), a protein associated with tumor suppression, enhancing its deacetylation activity significantly .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. In vitro studies have demonstrated that modifications in the piperazine moiety can enhance COX-II inhibitory activity, making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

Benzimidazole derivatives are recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, contributing to the development of new antibiotics or treatments for infections resistant to conventional therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various biological systems:

  • Study on Sirt6 Activation : A recent investigation found that modifications to the piperazine side chain could enhance the activation of Sirt6, leading to increased anti-cancer effects. The compound demonstrated activation folds significantly higher than other tested analogs .
  • COX Inhibition Studies : Research highlighted the compound's potential as a selective COX-II inhibitor, with IC50 values indicating substantial potency against inflammatory pathways .

Summary of Applications

ApplicationDescriptionReferences
Anti-CancerInhibits kinases; modulates tumor growth pathways
Anti-inflammatoryInhibits COX enzymes; potential treatment for inflammatory diseases
AntimicrobialExhibits activity against various bacteria; potential new antibiotic source

Eigenschaften

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)20-21-17-9-5-6-10-18(17)24(20)15-19(25)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSHLZGDALJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.